8-Fluoroisoquinolin-5-amine
Overview
Description
8-Fluoroisoquinolin-5-amine is a chemical compound with the molecular formula C9H7FN2 and a molecular weight of 162.16 . It is used in scientific research and has unique properties that make it applicable in drug synthesis, pharmaceutical development, and medicinal chemistry studies.
Synthesis Analysis
The synthesis of this compound involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . The single electron transfer (SET) pathway is suggested in most cases .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H7FN2. Further analysis can be performed using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, which can produce impressive simulation visualizations .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Synthesis and Transformation
8-Fluoroisoquinolin-5-amine plays a significant role in chemical synthesis. Hargitai et al. (2018) described a procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which can be transformed into 8-amino-3,4-dihydroisoquinolines, a crucial starting point for creating various tetrahydroisoquinoline derivatives. These derivatives are potential candidates for central nervous system drugs (Hargitai et al., 2018).
Antibacterial Properties
Al-Hiari et al. (2007) explored the preparation of new 8-nitrofluoroquinolone derivatives and their antibacterial properties. The study found that certain derivatives, especially those containing p-toluidine, p-chloroaniline, and aniline, exhibited significant activity against S. aureus (Al-Hiari et al., 2007).
Amination Techniques
Yin et al. (2017) detailed a copper-catalyzed remote C−H amination of 8-aminoquinoline scaffolds. This process employed N-fluorobenzenesulfonimide and demonstrated broad substrate scope and high efficiency, highlighting the compound's versatility in amination reactions (Yin et al., 2017).
Fluorogenic Reagent Application
Chen et al. (2001) developed a method to derivatize primary-amine-containing biogenic amines and amino acids with the fluorogenic reagent 5-furoylquinoline-3-carboxaldehyde (FQ). This methodology allowed for the resolution of these compounds in brain mixtures, demonstrating the potential of fluorogenic reactions involving isoquinoline derivatives (Chen et al., 2001).
Neurological Research
In neurological research, 18F-labeled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240) is a novel PET radiopharmaceutical. Collier et al. (2017) reported on its use in detecting human neurofibrillary tangles, which are composed of aggregated tau protein, in Alzheimer's disease research (Collier et al., 2017).
Safety and Hazards
The safety data sheet for 8-Fluoroisoquinolin-5-amine indicates that it should be handled in a well-ventilated place, with suitable protective clothing, avoiding contact with skin and eyes . It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .
Properties
IUPAC Name |
8-fluoroisoquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQZNGWUZSSPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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